molecular formula C20H26OP+ B3051290 Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 326921-37-3

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3051290
CAS No.: 326921-37-3
M. Wt: 313.4 g/mol
InChI Key: WLQIAVPVRXPZJA-UHFFFAOYSA-N
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Description

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C20H27OPThis compound is characterized by the presence of a phosphine oxide group and two 4-tert-butylphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- can be synthesized through various methods. One common synthetic route involves the reaction of 4-tert-butylphenylboronic acid with triphenylphosphine in an organic solvent. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .

Mechanism of Action

The mechanism by which phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The phosphine oxide group plays a crucial role in stabilizing the transition state and facilitating electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of tert-butylphenyl groups and a phosphine oxide group. This structure imparts distinct chemical properties, making it valuable in various catalytic and synthetic applications .

Properties

IUPAC Name

bis(4-tert-butylphenyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQIAVPVRXPZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627792
Record name Bis(4-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326921-37-3
Record name Bis(4-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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